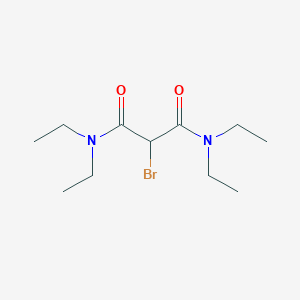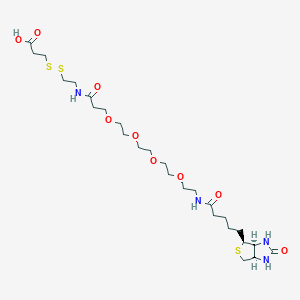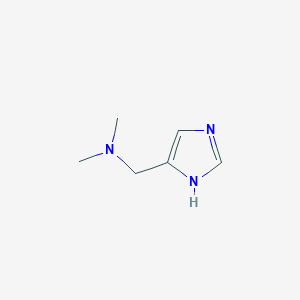![molecular formula C19H25NO B6297175 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol CAS No. 123808-73-1](/img/structure/B6297175.png)
2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol, also known as BPA-Me, is an organic compound with a wide range of applications in both scientific research and industry. BPA-Me is a derivative of 2-bromo-3-methyl-butan-1-ol (BMB), which is a common component of many organic compounds. BPA-Me has been studied for its potential use in the synthesis of various compounds, as well as its ability to act as a catalyst in certain chemical reactions. BPA-Me has also been explored for its potential as a drug delivery agent, as well as its potential to act as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been studied for its potential use in the synthesis of various compounds, as well as its ability to act as a catalyst in certain chemical reactions. 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has also been explored for its potential as a drug delivery agent, as well as its potential to act as a therapeutic agent. 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been used in the synthesis of a variety of organic compounds, including those used in the pharmaceutical, agricultural, and food industries. Additionally, 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been studied for its potential use as a catalyst in the synthesis of polymers, as well as its potential to act as a catalyst in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol is not yet fully understood. However, it is believed that 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol acts as a catalyst in certain chemical reactions, allowing for the synthesis of various organic compounds. Additionally, 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been studied for its potential to act as a drug delivery agent, as well as its potential to act as a therapeutic agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol are not yet fully understood. However, it is believed that 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has potential to act as a drug delivery agent, as well as its potential to act as a therapeutic agent. Additionally, 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been studied for its potential to act as a catalyst in the synthesis of polymers, as well as its potential to act as a catalyst in the synthesis of other organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol in lab experiments include its relatively simple two-step synthesis process, its ability to act as a catalyst in certain chemical reactions, and its potential to act as a drug delivery agent. Additionally, 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol has been studied for its potential to act as a catalyst in the synthesis of polymers, as well as its potential to act as a catalyst in the synthesis of other organic compounds. The limitations of using 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol in lab experiments include its potential to cause adverse reactions in certain individuals, as well as its potential for toxicity when used in high concentrations.
Zukünftige Richtungen
The potential future directions for research involving 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol include further exploration of its potential as a drug delivery agent, as well as its potential to act as a therapeutic agent. Additionally, research should be conducted to further understand the biochemical and physiological effects of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol, as well as its potential to act as a catalyst in the synthesis of polymers and other organic compounds. Furthermore, research should be conducted to further understand the mechanism of action of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol, as well as its potential to cause adverse reactions in certain individuals. Finally, research should be conducted to explore the potential of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol as an industrial catalyst, as well as its potential to be used in the synthesis of various compounds used in the pharmaceutical, agricultural, and food industries.
Synthesemethoden
The synthesis of 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol is relatively simple, and can be accomplished through a two-step process. In the first step, BMB is reacted with phenylmagnesium bromide in a reaction known as Grignard reaction. The Grignard reaction results in the formation of 2-bromo-3-methyl-butyl-2-phenylmethanol, which is then reacted with sodium hydroxide in the second step to form 2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol. This two-step synthesis process is relatively straightforward, and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
2-(dibenzylamino)-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(2)19(15-21)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19,21H,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLAXLXECFRUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(N,N-Dibenzylamino)-3-methylbutanol | |
CAS RN |
111060-54-9 |
Source


|
| Record name | (S)-2-(N,N-Dibenzylamino)-3-methylbutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)
![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)


![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)

